molecular formula C7H17NO B3032882 2-(Diethylamino)propan-1-ol CAS No. 611-12-1

2-(Diethylamino)propan-1-ol

Cat. No.: B3032882
CAS No.: 611-12-1
M. Wt: 131.22 g/mol
InChI Key: FBJITINXSJWUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)propan-1-ol is an organic compound with the molecular formula C7H17NO. It is a secondary amine and an alcohol, characterized by the presence of a diethylamino group attached to the second carbon of a propanol chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

2-(Diethylamino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Safety and Hazards

This compound is classified as a danger according to safety information. It is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)propan-1-ol can be synthesized through several methods. One common method involves the reaction of diethylamine with propylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

C3H6O+C4H11NC7H17NO\text{C}_3\text{H}_6\text{O} + \text{C}_4\text{H}_{11}\text{N} \rightarrow \text{C}_7\text{H}_{17}\text{NO} C3​H6​O+C4​H11​N→C7​H17​NO

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines or primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines or primary alcohols.

    Substitution: Various alkylated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)propan-1-ol depends on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. The diethylamino group can interact with various molecular targets, including proteins and nucleic acids, influencing their function and stability.

Comparison with Similar Compounds

    1-(Diethylamino)-2-propanol: Similar structure but with the diethylamino group attached to the first carbon.

    2-(Dimethylamino)propan-1-ol: Similar structure but with a dimethylamino group instead of a diethylamino group.

    2-(Diethylamino)ethanol: Similar structure but with a shorter carbon chain.

Uniqueness: 2-(Diethylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its secondary amine and alcohol functionalities make it versatile in various chemical reactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(diethylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-8(5-2)7(3)6-9/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJITINXSJWUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976618
Record name 2-(Diethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-12-1
Record name 1-Propanol, 2-diethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(diethylamino)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)propan-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Diethylamino)propan-1-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Diethylamino)propan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(Diethylamino)propan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(Diethylamino)propan-1-ol
Reactant of Route 6
2-(Diethylamino)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.